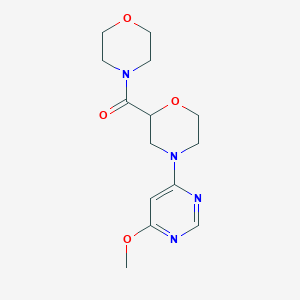![molecular formula C17H20N4O B15119736 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline moiety, which is known for its diverse biological activities, linked to a piperidine ring and a cyclopropanecarboxamide group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the cyclopropanecarboxamide group is attached using cyclopropanecarboxylic acid and appropriate coupling reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes, such as recrystallization and chromatography, are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to modify the quinoxaline ring or the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while reduction can yield partially or fully reduced quinoxaline derivatives .
Scientific Research Applications
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline structure used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic that intercalates with DNA.
Atinoleutin: Another quinoxaline derivative with anticancer properties.
Uniqueness
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a quinoxaline ring with a piperidine and cyclopropanecarboxamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N4O/c22-17(12-7-8-12)19-13-4-3-9-21(11-13)16-10-18-14-5-1-2-6-15(14)20-16/h1-2,5-6,10,12-13H,3-4,7-9,11H2,(H,19,22) |
InChI Key |
PGIHBIJACYRAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B15119653.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B15119656.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4,4-difluoropiperidine](/img/structure/B15119670.png)
![N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119674.png)
![2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B15119675.png)
![N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15119678.png)
![4-(6-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15119682.png)
![Dimethyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]propanedioate](/img/structure/B15119685.png)
![3,4-Dimethyl-6-[4-(propan-2-yl)piperazin-1-yl]pyridazine](/img/structure/B15119688.png)
![6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B15119691.png)
![5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15119692.png)

![4-[1-(Pyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B15119710.png)
![4-[(4-cyanophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119722.png)
